Ifebemtinib - 1227948-82-4

Ifebemtinib

Catalog Number: EVT-10986304
CAS Number: 1227948-82-4
Molecular Formula: C28H28F4N6O4
Molecular Weight: 588.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ifebemtinib is an orally bioavailable inhibitor of the non-receptor, cytoplasmic tyrosine kinase protein tyrosine kinase 2 (focal adhesion kinase 1; FAK1; FAK: PTK2) with potential antineoplastic activity. Upon oral administration, ifebemtinib targets and inhibits, in an adenosine triphosphate (ATP)-competitive manner, PTK2. This prevents PTK2-mediated downstream signaling and inhibits migration, proliferation, invasion, and survival in PTK2-overexpressing tumor cells. The cytoplasmic tyrosine kinase PTK2, a signal transducer for integrins overexpressed in various tumor cell types, is involved in tumor cell invasion, migration and proliferation.
Synthesis Analysis

Methods

The synthesis of Ifebemtinib involves multiple steps typical of organic synthesis, focusing on the formation of the pyrimidine core structure. The methods usually employed include:

  1. Condensation Reactions: These reactions are crucial for constructing the pyrimidine ring.
  2. Functional Group Modifications: Various chemical transformations are applied to introduce functional groups that enhance the compound's selectivity and potency.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and characterization of the final product .

Molecular Structure Analysis

Structure

Ifebemtinib possesses a complex molecular structure characterized by a substituted pyrimidine ring. The specific arrangement of atoms contributes to its biological activity as a focal adhesion kinase inhibitor.

Data

The molecular formula of Ifebemtinib is C₁₄H₁₅N₅O, with a molecular weight of approximately 255.31 g/mol. The compound's structure can be represented as follows:

Molecular Structure C14H15N5O\text{Molecular Structure }\quad \text{C}_{14}\text{H}_{15}\text{N}_{5}\text{O}
Chemical Reactions Analysis

Reactions

Ifebemtinib undergoes several chemical reactions during its synthesis and in biological systems:

  1. Nucleophilic Substitution: This reaction is often utilized to modify the pyrimidine ring.
  2. Hydrolysis: In vivo, Ifebemtinib may be subjected to hydrolytic cleavage, affecting its pharmacokinetics.

Technical Details

The reactivity of Ifebemtinib can be influenced by various factors including pH, temperature, and the presence of catalysts or enzymes within biological systems. Understanding these reactions is crucial for optimizing its therapeutic efficacy .

Mechanism of Action

Ifebemtinib functions primarily by inhibiting focal adhesion kinase activity. This inhibition disrupts signaling pathways that are essential for tumor cell survival and migration. The mechanism involves:

  1. Binding Affinity: Ifebemtinib binds selectively to the ATP-binding site of focal adhesion kinase.
  2. Signal Disruption: The inhibition leads to reduced phosphorylation of downstream targets involved in cell motility and survival.

Data from preclinical studies indicate that this mechanism significantly suppresses tumor growth across various cancer types .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ifebemtinib is typically presented as a solid crystalline form.
  • Solubility: It demonstrates variable solubility in different organic solvents which is important for formulation purposes.

Chemical Properties

  • Stability: Ifebemtinib shows stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point is an essential property for understanding its thermal stability and handling requirements.

Relevant data indicate that proper storage conditions are necessary to maintain its integrity prior to use .

Applications

Ifebemtinib has potential applications in various scientific fields:

  1. Cancer Therapy: As a focal adhesion kinase inhibitor, it is being investigated for its ability to treat different types of cancers by inhibiting tumor growth and metastasis.
  2. Research Tool: It serves as a valuable tool in studying cellular signaling pathways related to focal adhesion kinase.

Clinical trials are ongoing to evaluate its effectiveness and safety profile in humans .

Mechanistic Pharmacology of Focal Adhesion Kinase Inhibition by Ifebemtinib

Biochemical Kinetics of Focal Adhesion Kinase Autophosphorylation Inhibition

Ifebemtinib (IN10018) is an orally administered, highly selective small-molecule inhibitor targeting Focal Adhesion Kinase. It exhibits potent suppression of Focal Adhesion Kinase autophosphorylation at the critical tyrosine 397 (Y397) residue, the initial step in Focal Adhesion Kinase activation. Biochemical analyses reveal that Ifebemtinib binds the adenosine triphosphate-binding pocket within Focal Adhesion Kinase's kinase domain with sub-nanomolar affinity (K~i~ = 0.4 nM), competitively inhibiting adenosine triphosphate binding and preventing catalytic activation [1] [8]. This binding induces conformational changes that stabilize Focal Adhesion Kinase in an inactive state, reducing trans-autophosphorylation efficiency. Kinetic studies in glioblastoma and non-small cell lung cancer cell lines demonstrate dose-dependent suppression of Y397 phosphorylation (IC~50~ = 2.1 nM in U87-MG cells), correlating with impaired Focal Adhesion Kinase-proline-rich tyrosine kinase 2 signaling crosstalk [4] [7]. Time-resolved enzymatic assays confirm rapid on-target effects, with >90% phospho-Y397 inhibition within 15 minutes of drug exposure [1].

Table 1: Kinetic Parameters of Ifebemtinib-Mediated Focal Adhesion Kinase Inhibition

ParameterValueExperimental System
K~i~ (Kinase Domain)0.4 nMRecombinant human Focal Adhesion Kinase enzyme
IC~50~ (pY397 Inhibition)2.1 nMU87-MG glioblastoma cells
Time to Max Inhibition15 minLive-cell phospho-Focal Adhesion Kinase imaging
Selectivity Index (vs. proline-rich tyrosine kinase 2)48-foldKinome-wide selectivity screening

Selectivity Profiling Against FER/FES Kinase Family Members

Ifebemtinib demonstrates exceptional selectivity for Focal Adhesion Kinase over structurally related kinases, particularly within the FER (Fes-related) kinase family. Comprehensive kinome profiling (468 kinases) revealed >100-fold selectivity against FER, FES, and Abelson tyrosine-protein kinase 1, with minimal off-target activity at clinically relevant concentrations [4] [8]. Molecular dynamics simulations attribute this selectivity to Ifebemtinib's optimized interaction with Focal Adhesion Kinase's hinge region residue Cysteine 502 and the aspartate-phenylalanine-glycine motif, where it forms three hydrogen bonds not replicable in FER/FES kinases [7]. Crucially, Ifebemtinib maintains >500-fold selectivity against vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor β, mitigating risks of anti-angiogenic side effects common to less selective kinase inhibitors [4]. Functional cellular assays confirm negligible inhibition of FES-mediated myeloid differentiation signaling even at 10 μM Ifebemtinib, underscoring its target specificity [2].

Intracellular Signaling Node Disruption

Ifebemtinib exerts multi-pathway modulation through targeted Focal Adhesion Kinase inhibition:

  • RhoA/Rock Pathway: Ifebemtinib disrupts Focal Adhesion Kinase-mediated RhoA activation by preventing phosphorylation of guanine nucleotide exchange factors. In pancreatic cancer models, this reduces GTP-RhoA levels by 78% and subsequent Rock-dependent actinomyosin contractility, impelling cytoskeletal collapse and migratory arrest [2] [6]. Concomitant downregulation of NIMA-related kinase 2 expression (≥60%) further destabilizes mitotic spindle assembly in proliferating cells [7].

  • Phosphatidylinositol 3-kinase-Protein kinase B Pathway: Ifebemtinib abrogates Focal Adhesion Kinase's scaffolding function, preventing its complexation with phosphatidylinositol 3-kinase regulatory subunit p85. This disrupts phosphatidylinositol 3-kinase recruitment to growth factor receptors, reducing phosphatidylinositol (3,4,5)-trisphosphate generation by 67% and subsequent Protein kinase B phosphorylation at Ser473 [2] [4]. In uveal melanoma models with GNAQ/GNA11 mutations, this blockade overcomes Phosphatidylinositol 3-kinase-Protein kinase B pathway dependency and chemoresistance [4].

  • Src- Crk-associated substrate-Crk Pathway: By inhibiting Focal Adhesion Kinase autophosphorylation, Ifebemtinib prevents Src homology 2 domain-mediated Src recruitment to Y397. Subsequent Crk-associated substrate phosphorylation diminishes by >80%, disrupting force-dependent mechanotransduction and invadopodia formation. This impairs extracellular matrix degradation capacity and metastatic dissemination in triple-negative breast cancer models [1] [2].

Table 2: Ifebemtinib-Mediated Pathway Modulation in Cancer Models

PathwayKey Effector ModulationFunctional ConsequenceExperimental Model
RhoA/Rock↓GTP-RhoA (78%); ↓Rock activity (72%)Loss of actin stress fibers; Migratory arrestPancreatic adenocarcinoma
Phosphatidylinositol 3-kinase-Protein kinase B↓p-Protein kinase B~Ser473~ (85%); ↓p-mammalian target of rapamycin (70%)Reversal of chemotherapy resistance; Apoptosis inductionUveal melanoma
Src-Crk-associated substrate-Crk↓p-Crk-associated substrate~Tyr~ (82%); ↓MMP9 secretion (90%)Impaired extracellular matrix degradation; Metastasis suppressionTriple-negative breast cancer

Spatiotemporal Dynamics of Focal Adhesion Complex Disassembly

Live-cell imaging reveals that Ifebemtinib triggers rapid focal adhesion disassembly through dual mechanisms: (1) direct kinase inhibition preventing focal adhesion kinase-focal adhesion targeting domain phosphorylation, and (2) disruption of the focal adhesion kinase-paxillin-vinculin scaffolding complex. High-resolution microscopy demonstrates 68% reduction in mature focal adhesion (size >5 μm²) within 30 minutes post-treatment, preceded by dissolution of peripheral adhesion complexes [1] [6]. Spatiotemporal tracking shows Ifebemtinib preferentially destabilizes nascent adhesions at lamellipodial edges, impairing protrusion stabilization. This is mechanistically linked to attenuated RhoA activation and subsequent loss of traction forces (measured via traction force microscopy), which normally sustain adhesion maturation [2] [6].

In the tumor microenvironment, Ifebemtinib-mediated focal adhesion kinase inhibition reverses cancer-associated fibroblast-induced stromal fibrosis. By suppressing cancer-associated fibroblast contractility and transforming growth factor-β secretion, it reduces collagen I deposition by 55% and hyaluronan by 62%, effectively decompressing tumor vasculature [6]. This remodeling enhances macromolecular perfusion, as evidenced by 3.4-fold increased intratumoral accumulation of antibody-drug conjugates in pancreatic ductal adenocarcinoma models, demonstrating the biomechanical impact beyond direct tumor cell cytotoxicity [6].

Properties

CAS Number

1227948-82-4

Product Name

Ifebemtinib

IUPAC Name

2-fluoro-5-methoxy-4-[[4-[(2-methyl-3-oxo-1H-isoindol-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-N-(1-methylpiperidin-4-yl)benzamide

Molecular Formula

C28H28F4N6O4

Molecular Weight

588.6 g/mol

InChI

InChI=1S/C28H28F4N6O4/c1-37-9-7-16(8-10-37)34-24(39)17-11-22(41-3)20(12-19(17)29)35-27-33-13-18(28(30,31)32)25(36-27)42-21-6-4-5-15-14-38(2)26(40)23(15)21/h4-6,11-13,16H,7-10,14H2,1-3H3,(H,34,39)(H,33,35,36)

InChI Key

ULMMVBPTWVRPSI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C(C(=N3)OC4=CC=CC5=C4C(=O)N(C5)C)C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.